7-(Methylselanyl)tridecane
Description
7-(Methylselanyl)tridecane is a selenium-containing organic compound characterized by a tridecane backbone (C₁₃H₂₈) with a methylselanyl (-SeCH₃) group substituted at the seventh carbon position. Selenium derivatives are notable for their roles in catalysis, material science, and biochemistry due to selenium’s unique electronic and redox properties .
Properties
CAS No. |
61539-98-8 |
|---|---|
Molecular Formula |
C14H30Se |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
7-methylselanyltridecane |
InChI |
InChI=1S/C14H30Se/c1-4-6-8-10-12-14(15-3)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ATLSXFYXYOPYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylselanyl)tridecane typically involves the introduction of a methylselanyl group into a tridecane backbone. One common method is the reaction of tridecane with methylselenol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Catalyst: Transition metal catalysts such as palladium or platinum
Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Methylselanyl)tridecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Selenoxides and selenones
Reduction: Selenides
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
7-(Methylselanyl)tridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of novel materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 7-(Methylselanyl)tridecane involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Characteristics
The table below compares 7-(Methylselanyl)tridecane with similar tridecane derivatives:
Key Observations :
- Selenium vs. Carbon Substituents : The -SeCH₃ group in this compound introduces polarity and redox activity absent in carbon-based analogs like 7-methyltridecane. This could enhance its utility in catalytic systems .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in 7-cyclohexyltridecane) reduce molecular flexibility and may hinder reactivity compared to linear analogs .
Physical and Chemical Properties
Boiling Points and Volatility
- 7-Methyltridecane : Lower molecular weight (198.39) suggests higher volatility compared to selenium or cyclohexyl derivatives.
- 7-Cyclohexyltridecane: Higher molecular weight (266.51) and non-polar cyclohexyl group likely result in a higher boiling point and lower solubility in polar solvents .
- This compound : Predicted to have intermediate volatility due to selenium’s polarizability but higher density than hydrocarbons.
Reactivity
- Selenium Derivatives: The -SeCH₃ group is susceptible to oxidation, forming selenoxides or selenones, which are valuable in organic synthesis .
- Unsaturated Analog (7-Methylenetridecane) : The methylene group (=CH₂) enables addition reactions (e.g., hydrogenation), unlike saturated analogs .
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